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Introduction
Fat storage-inducing transmembrane (FITM) proteins, FITM1 (also known as FIT1) and FITM2

(also known as FIT2), are evolutionarily conserved endoplasmic reticulum (ER)-resident

proteins crucial for the formation of cytosolic lipid droplets (LDs).[1] These proteins are not

involved in triglyceride (TG) biosynthesis but rather in the partitioning of newly synthesized TGs

into nascent LDs.[1][2] In mammals, FITM1 is predominantly expressed in skeletal muscle,

while FITM2 is more ubiquitously expressed, with the highest levels in adipose tissue.[2][3]

Overexpression of FITM proteins in mammalian cells leads to a significant accumulation of TG-

rich LDs, making them important targets for research in metabolic diseases, such as obesity

and type 2 diabetes.[3][4]

These application notes provide a comprehensive guide for researchers interested in studying

the effects of FITM protein overexpression in mammalian cells. We include detailed protocols

for lentiviral-mediated overexpression, staining and quantification of lipid droplets, and a

summary of expected quantitative outcomes.

Data Presentation
Overexpression of FITM proteins has been shown to increase the size and/or number of lipid

droplets and cellular triglyceride content. The following table summarizes quantitative data from

various studies.
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Cell Line FITM Protein
Key Quantitative
Findings

Reference

HEK293 FITM1

- Similar sized lipid

droplets to DGAT2

overexpression. - No

significant difference

in the number of lipid

droplets per cell

compared to FITM2.

[2]

HEK293 FITM2

- ~80% larger lipid

droplets than those

produced by FITM1. -

No significant

difference in the

number of lipid

droplets per cell

compared to FITM1.

[2]

HEK293
Enhanced FITM2

variant

- Fivefold increase in

both lipid droplet

number and size

compared to wild-type

FITM2. - 1.8-fold

increase in cellular

triglycerides

compared to wild-type

FITM2.

[4]

Mouse Skeletal

Muscle
FITM2

- Sevenfold increase

in intramyocellular

total triglycerides. - No

change in

diacylglycerol

acyltransferase

(DGAT) activity.

[4]
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Arabidopsis thaliana

(leaves and seeds)
Mouse FITM2

- Greatly increased

number and size of

lipid droplets. - 13%

increase in oil content

in some seeds.

[4]

Signaling Pathways and Experimental Workflow
To visualize the regulatory mechanisms and the experimental process, the following diagrams

are provided.
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Experimental Workflow for FITM Overexpression Studies
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1. Lentiviral Vector Production
(FITM1/2 Expression Cassette)

2. Transduction of Mammalian Cells

3. Selection of Transduced Cells
(e.g., Puromycin)

4. Confirmation of Overexpression
(Western Blot, qPCR)

5. Lipid Droplet Staining
(BODIPY or Nile Red)

8. Triglyceride Quantification Assay

9. Data Analysis and Interpretation

6. Fluorescence Microscopy

7. Image Analysis (ImageJ)
(LD Number, Size, Area)
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Protocol 1: Lentiviral-Mediated Overexpression of FITM
Proteins
This protocol describes the production of lentiviral particles and the subsequent transduction of

mammalian cells for stable overexpression of FITM proteins.

Materials:

HEK293T cells for lentivirus production

Mammalian cell line of interest (e.g., HEK293, HepG2, 3T3-L1)

Lentiviral transfer plasmid containing the FITM1 or FITM2 gene with a selectable marker

(e.g., puromycin resistance)

Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000, PEI)

DMEM with 10% FBS and 1% penicillin-streptomycin

Polybrene

Puromycin

0.45 µm syringe filter

Procedure:

Part A: Lentivirus Production in HEK293T Cells

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they

reach 70-80% confluency on the day of transfection.

Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture:

10 µg of FITM-expressing transfer plasmid
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8 µg of psPAX2 packaging plasmid

2 µg of pMD2.G envelope plasmid

Transfection:

Dilute the plasmid DNA mixture in serum-free medium (e.g., Opti-MEM).

In a separate tube, dilute the transfection reagent in serum-free medium.

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room

temperature for 15-20 minutes.

Add the transfection complex dropwise to the HEK293T cells.

Incubation: Incubate the cells at 37°C in a CO2 incubator.

Media Change: After 12-16 hours, carefully replace the transfection medium with fresh

complete growth medium.

Virus Harvest:

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

Filter the supernatant through a 0.45 µm syringe filter to remove any cellular debris.

The virus can be used immediately or stored at -80°C in small aliquots. A second harvest

can be performed at 72 hours post-transfection.

Part B: Transduction of Target Mammalian Cells

Cell Seeding: The day before transduction, seed the target mammalian cells in a 6-well plate

so they reach 50-60% confluency on the day of transduction.

Transduction:

Remove the culture medium from the target cells.
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Add the desired volume of viral supernatant to the cells. Add polybrene to a final

concentration of 4-8 µg/mL to enhance transduction efficiency.

Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.

Media Change: After the incubation period, replace the virus-containing medium with fresh

complete growth medium.

Selection: 48 hours post-transduction, begin selection by adding the appropriate

concentration of puromycin to the culture medium. The optimal concentration of puromycin

should be determined by a kill curve for your specific cell line.

Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days,

until resistant colonies are visible. Expand the resistant cells for further experiments.

Confirmation of Overexpression: Confirm the overexpression of the FITM protein by Western

blotting or qPCR.

Protocol 2: Staining and Quantification of Lipid Droplets
This protocol details the staining of lipid droplets using BODIPY 493/503 and subsequent

quantification using ImageJ.

Materials:

Cells overexpressing FITM protein and control cells cultured on glass coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

DAPI or Hoechst 33342 for nuclear staining

Mounting medium

Fluorescence microscope
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ImageJ software

Procedure:

Part A: Lipid Droplet Staining

Cell Fixation:

Gently wash the cells on coverslips twice with PBS.

Fix the cells with 4% PFA for 20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Staining:

Prepare a working solution of BODIPY 493/503 by diluting the stock solution 1:1000 (to 1

µg/mL) in PBS.

Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room

temperature, protected from light.

Nuclear Staining:

Wash the cells twice with PBS.

Incubate with a DAPI (e.g., 300 nM) or Hoechst 33342 solution for 5-10 minutes at room

temperature.

Mounting:

Wash the cells twice with PBS.

Mount the coverslips onto glass slides using a mounting medium.

Seal the coverslips and allow the mounting medium to cure.

Part B: Image Acquisition and Quantification
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Image Acquisition:

Acquire images using a fluorescence microscope with appropriate filters for BODIPY

493/503 (Excitation/Emission ~493/503 nm) and the nuclear stain.

Capture images from multiple random fields of view for each condition (control vs. FITM
overexpression).

Image Analysis using ImageJ:

Open Image: Open the captured image of the BODIPY staining in ImageJ.

Set Scale: If the image has a scale bar, set the scale using Analyze > Set Scale.

Convert to 8-bit: Convert the image to 8-bit grayscale using Image > Type > 8-bit.

Thresholding:

Go to Image > Adjust > Threshold.

Adjust the threshold to highlight the lipid droplets while minimizing background noise.

Click Apply.

Analyze Particles:

Go to Analyze > Analyze Particles.

Set the desired size range (in pixels or calibrated units) to exclude small artifacts.

Set circularity if needed (lipid droplets are generally circular).

Select "Display results", "Clear results", and "Summarize".

Click "OK".

Data Collection: The "Results" table will display the number of lipid droplets and their

individual areas. The "Summary" window will provide the total count and average size.
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Data Normalization: To account for variations in cell number, the number of lipid droplets

can be normalized to the number of nuclei (counted from the DAPI/Hoechst channel).

Conclusion
The overexpression of FITM proteins in mammalian cells is a valuable tool for investigating the

mechanisms of lipid droplet formation and their role in metabolic health and disease. The

protocols and data presented here provide a solid foundation for researchers to design and

execute experiments aimed at understanding the function of these critical proteins. Careful

execution of these methods will enable the generation of robust and reproducible data,

contributing to the advancement of our knowledge in lipid metabolism.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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